3-Amino-2-methyl-1lambda6-benzothiophene-1,1-dione
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Overview
Description
3-Amino-2-methyl-1lambda6-benzothiophene-1,1-dione is a chemical compound with the molecular formula C9H9NO2S and a molecular weight of 195.24 . It is a versatile compound utilized in diverse scientific research.
Molecular Structure Analysis
The IUPAC name for this compound is 1-benzothiophen-3-amine 1,1-dioxide . The InChI code is 1S/C8H7NO2S/c9-7-5-12 (10,11)8-4-2-1-3-6 (7)8/h1-5H,9H2 .Scientific Research Applications
Chromophore Development
Research has focused on the synthesis of compounds like 2-(Amino-substituted methylene)-2H,3H-1-benzothiophene-3-ones for their potential as new donor–acceptor chromophores. These compounds have been prepared through ring contraction methods, demonstrating their potential in developing chromophores for various applications, including optical materials and sensing technologies (H. Nakazumi, Shigeru Watanabe, K. Maeda, T. Kitao, 1990).
Aerobic Microbial Cometabolism
Studies have utilized cultures enriched by growth on 1-methylnaphthalene to investigate the aerobic biotransformations of benzothiophene and derivatives like 3-methylbenzothiophene. These compounds, though not supporting growth, were transformed, indicating the potential of microbial cometabolism in environmental applications for the degradation of sulfur heterocyclic compounds (P. Fedorak, D. Grbìc-Galìc, 1991).
Synthesis of Derivatives
The development of 1-Benzothiophene 1,1-Dioxide derivatives through Diels–Alder reactions showcases the versatility of these compounds in synthetic chemistry. These reactions have enabled the synthesis of complex molecules, highlighting their potential in creating new materials and pharmaceuticals (G. Andreev, E. E. Shul′ts, A. Volkov, et al., 2004).
Organic Catalysis
The synthesis of spiro[1-benzothiophene-4,5′-pyrimidine]-2′,4′,6′-trione 1,1-dioxides and related compounds using organic catalysis highlights the potential of these molecules in medicinal chemistry and catalysis. The use of chiral amines or amino acids to achieve high regio- and stereoselectivity opens avenues for the creation of optically active derivatives, significant for drug development and synthetic biology (E. E. Shul′ts, G. Andreev, M. M. Shakirov, et al., 2009).
Synthesis of Complex Molecules
Research into the synthesis of complex molecules like pyrimido[5,4-b]benzofuran and pyrimido[5,4-b]benzothiophene derivatives showcases the broad applicability of these compounds in developing ligands for α1- and 5HT1A-receptors. Such studies are vital for understanding receptor mechanisms and developing new therapeutics (G. Romeo, G. Ambrosini, S. Guccione, et al., 1993).
Safety and Hazards
properties
IUPAC Name |
2-methyl-1,1-dioxo-1-benzothiophen-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-6-9(10)7-4-2-3-5-8(7)13(6,11)12/h2-5H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOTZCAVWDMPNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2S1(=O)=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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